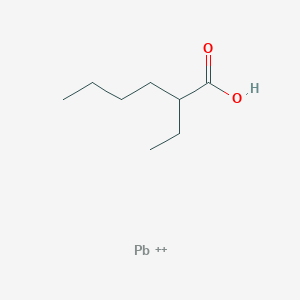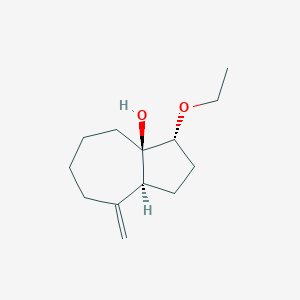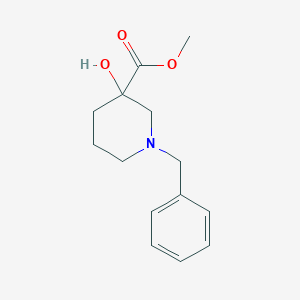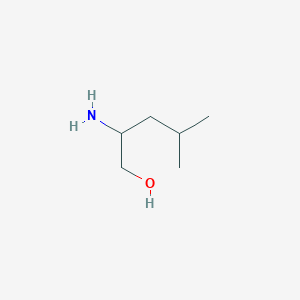
4-Hydroxy-2-naphthoic acid
Overview
Description
4-Hydroxy-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids. It is characterized by the presence of a hydroxyl group at the fourth position and a carboxyl group at the second position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-naphthoic acid. This process typically uses reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
4-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-Hydroxy-2-naphthoic acid
- 3-Hydroxy-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
Comparison: 4-Hydroxy-2-naphthoic acid is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and applications .
Properties
IUPAC Name |
4-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOAVQYSSKOCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1573-91-7 | |
| Record name | 4-hydroxynaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 4-hydroxy-2-naphthoic acid derivatives?
A1: Several methods exist for synthesizing this compound derivatives. One approach utilizes aromatic aldehydes as starting materials, yielding substituted this compound derivatives. This improved procedure has proven effective in preparing a natural naphthalene derivative found in Ulmus thomasii []. Another method involves converting methyl (E)-2-cyanomethylcinnamates, derived from Baylis-Hillman acetates, into various 4-hydroxy-2-naphthoic acids and benzylidenesuccinimides [, ].
Q2: How does the structure of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) influence its interaction with the aryl hydrocarbon receptor (AhR)?
A2: 1,4-DHNA demonstrates potent AhR agonistic activity, comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in both young adult mouse colonic (YAMC) and human Caco2 colon cancer cells. Computational analysis reveals that 1,4-DHNA binds to the AhR binding pocket similarly to TCDD, primarily differing due to the negatively charged group of 1,4-DHNA [].
Q3: What are the structural requirements for hydroxyl/carboxy-substituted naphthoic acids (NAs) to induce CYP1A1 activity?
A3: Structure-activity relationship studies indicate that inducing CYP1A1 activity generally requires the presence of one or both 1,4-dihydroxy substituents on the naphthoic acid scaffold. The presence of the 2-carboxyl group significantly enhances this activity [].
Q4: Are there any microbial sources for 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)?
A4: Yes, 1,4-DHNA is a bacterial-derived metabolite. It exhibits anti-inflammatory activity in the gut [].
Q5: How do the activities of 1-hydroxy-2-naphthoic acid (1-HNA) and this compound (4-HNA) compare to 1,4-DHNA in terms of AhR activation?
A5: While less potent than 1,4-DHNA, both 1-HNA and 4-HNA can induce AhR activity. They trigger a maximal (TCDD-like) response for CYP1B1 in both YAMC and Caco2 cells and for CYP1A1 in Caco2 cells [].
Q6: Can you describe the synthesis of γ-lactones related to this compound?
A6: Researchers have synthesized γ-lactones of both 1-methoxy-3-hydroxymethyl-2-naphthoic acid and 3-hydroxymethyl-4-methoxy-2-naphthoic acid as part of their investigations into sorigenins. These syntheses involved distinct pathways, utilizing different starting materials and reaction sequences [].
Q7: Have there been any studies focusing on the synthesis of amino-substituted 4-hydroxy-2-naphthoic acids?
A7: Yes, researchers have explored the synthesis of specific amino-substituted derivatives, including 6-amino-4-hydroxy-2-naphthoic acid ("carboxy γ-acid") []. Additionally, efforts have been made to synthesize 7-amino-4-hydroxy-2-naphthoic acid ("carboxy j-acid") starting from 3-amino-2-naphthoic acid []. Efficient methods for synthesizing and separating 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids have also been developed [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)




![(1S,2S)-1,2-Diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine](/img/structure/B168989.png)




